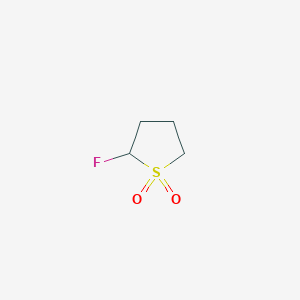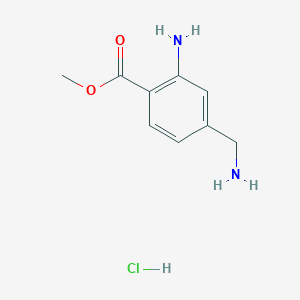![molecular formula C13H20BrO5P B14243033 Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate CAS No. 597584-26-4](/img/structure/B14243033.png)
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated and methoxylated aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate typically involves the reaction of 4-bromo-2,5-dimethoxybenzyl alcohol with diethyl phosphite under acidic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the phosphonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include phosphonic acids, de-brominated derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibition, as phosphonates are known to mimic phosphate esters, which are common enzyme substrates.
Industry: Used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate ester hydrolysis, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate: Characterized by the presence of bromine and methoxy groups on the aromatic ring.
Diethyl [(4-chloro-2,5-dimethoxyphenyl)methyl]phosphonate: Similar structure but with a chlorine atom instead of bromine.
Diethyl [(4-fluoro-2,5-dimethoxyphenyl)methyl]phosphonate: Contains a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
597584-26-4 |
|---|---|
分子式 |
C13H20BrO5P |
分子量 |
367.17 g/mol |
IUPAC名 |
1-bromo-4-(diethoxyphosphorylmethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C13H20BrO5P/c1-5-18-20(15,19-6-2)9-10-7-13(17-4)11(14)8-12(10)16-3/h7-8H,5-6,9H2,1-4H3 |
InChIキー |
COVCXAZRYSIISN-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=CC(=C(C=C1OC)Br)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



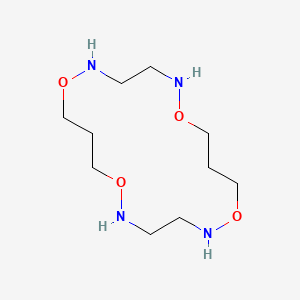
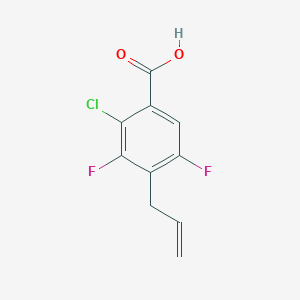
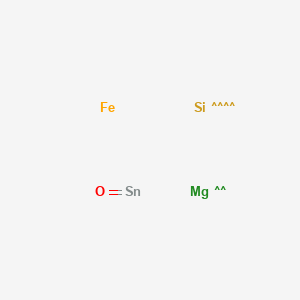
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
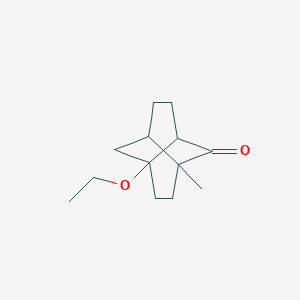
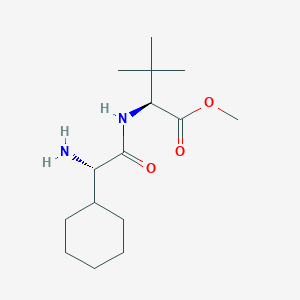

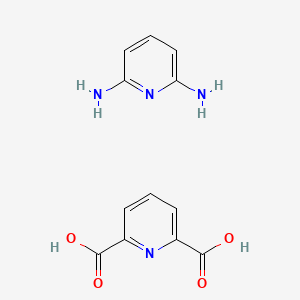
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
